molecular formula C23H28ClN3O3 B315427 N-[3-chloro-4-[4-[oxo-(4-propoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide

N-[3-chloro-4-[4-[oxo-(4-propoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide

Cat. No. B315427
M. Wt: 429.9 g/mol
InChI Key: FJLNRDTWGAXPMP-UHFFFAOYSA-N
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Description

N-[3-chloro-4-[4-[oxo-(4-propoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide is a member of piperazines.

Scientific Research Applications

Synthesis and Biological Activity

N-[3-chloro-4-[4-[oxo-(4-propoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide and its derivatives have been explored in various scientific research contexts. A study focused on synthesizing related compounds, assessing their inhibitory potential against mushroom tyrosinase, and evaluating their cytotoxicity. This research indicated potential for the development of depigmentation drugs with minimal side effects (Raza et al., 2019).

Structural and Molecular Studies

Another aspect of research involves the structural and molecular analysis of related compounds. For instance, the crystal and molecular structures of compounds structurally similar to N-[3-chloro-4-[4-[oxo-(4-propoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide have been determined using X-ray crystallography, providing insights into their potential as inhibitors of dihydrofolate reductase, a target in cancer chemotherapy (Camerman et al., 1978).

Analgesic and Anticonvulsant Properties

Research has also been conducted on compounds with structural similarities to N-[3-chloro-4-[4-[oxo-(4-propoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide, investigating their analgesic and anticonvulsant properties. This includes the synthesis and evaluation of derivatives for their pharmacological activities, indicating potential in therapeutic applications (Malinka et al., 1991).

Neuroleptic Potential

There has been interest in the neuroleptic-like activity of related compounds, with studies focusing on the synthesis and evaluation of these compounds for potential neuroleptic activity. This research suggests possible applications in treating conditions related to the central nervous system (Hino et al., 1988).

Antibacterial and Antimicrobial Activities

Another area of research includes the synthesis of derivatives and their biological activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Guna et al., 2009).

properties

Product Name

N-[3-chloro-4-[4-[oxo-(4-propoxyphenyl)methyl]-1-piperazinyl]phenyl]propanamide

Molecular Formula

C23H28ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]propanamide

InChI

InChI=1S/C23H28ClN3O3/c1-3-15-30-19-8-5-17(6-9-19)23(29)27-13-11-26(12-14-27)21-10-7-18(16-20(21)24)25-22(28)4-2/h5-10,16H,3-4,11-15H2,1-2H3,(H,25,28)

InChI Key

FJLNRDTWGAXPMP-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)CC)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)CC)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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